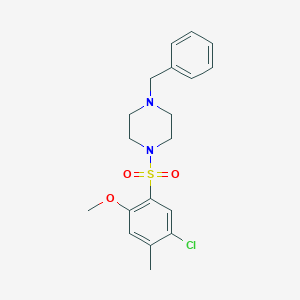

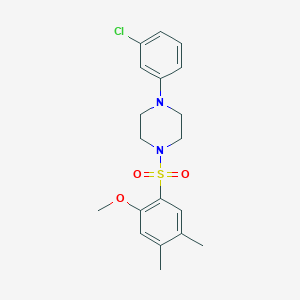

1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole” is a complex organic molecule. It likely contains a methoxy group (OCH3), a sulfonyl group (SO2), and an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Molecular Structure Analysis

While the exact structure of this compound is not available, it likely has a complex structure due to the presence of multiple functional groups and a heterocyclic ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its molecular weight, polarity, and the presence of functional groups would all play a role .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Imidazole derivatives, closely related to 1-((5-methoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole, have been extensively studied for their versatile roles in chemical synthesis and molecular interaction studies. For instance, Nath and Baruah (2012) discussed the versatile host properties of an imidazole-based bisphenol for anions, highlighting the importance of imidazole derivatives in creating extensive hydrogen-bonded structures and enabling anion encapsulation through strong π···π interactions and electrostatic interactions (Nath & Baruah, 2012). This showcases the potential of such compounds in developing new materials with specific anion binding properties.

Synthesis of Substituted Imidazoles

Chadwick and Ngochindo (1984) demonstrated the applicability of conditions for the dilithiation of 1-methylimidazole to synthesize 1,2,5-trisubstituted imidazole derivatives, indicating the utility of similar compounds in producing variously substituted imidazoles, which are valuable in medicinal chemistry and materials science (Chadwick & Ngochindo, 1984).

Photochromism and Luminescence Sensing

Imidazole derivatives exhibit photochromic properties, as shown by Bai et al. (2010), who synthesized dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl and explored their photochromism. This property is significant for developing light-responsive materials (Bai et al., 2010). Additionally, Shi et al. (2015) reported on lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate for luminescence sensing, illustrating the application of imidazole derivatives in detecting chemicals through fluorescence (Shi et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-7-10(2)13(8-12(9)18-4)19(16,17)15-6-5-14-11(15)3/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKOQJWTPXJWEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2C=CN=C2C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B512879.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512881.png)

![2-[(3,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B512882.png)

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512885.png)

![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512888.png)

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512889.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B512890.png)